molecular formula C48H70N12O11 B1140427 Angiotensin III acetate CAS No. 100900-06-9

Angiotensin III acetate

Cat. No.: B1140427
CAS No.: 100900-06-9
M. Wt: 991.1 g/mol
InChI Key: DNYUGSNUNZSLJA-BZDVFTEGSA-N
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Description

Angiotensin III acetate is a peptide hormone derived from angiotensinogen, a precursor protein produced in the liver. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is known for its ability to induce aldosterone secretion and moderate vasoconstriction, making it a significant compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin III acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography (HPLC) purification to ensure the final product meets stringent quality standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of sulfoxides.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: Peptide modifications, such as the substitution of amino acid residues, can be performed to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution Reactions: Use of specific amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products:

Scientific Research Applications

Angiotensin III acetate has diverse applications in scientific research:

Mechanism of Action

Angiotensin III acetate exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1 receptor). This binding triggers a cascade of intracellular signaling pathways, leading to:

Comparison with Similar Compounds

    Angiotensin II: Another peptide in the renin-angiotensin system with stronger vasoconstrictive properties but similar aldosterone-inducing effects.

    Angiotensin I: A precursor to angiotensin II and III, with less biological activity.

    Angiotensin IV: A peptide with distinct effects on memory and learning, differing from the cardiovascular actions of angiotensin III.

Uniqueness: Angiotensin III acetate is unique in its balance of vasoconstrictive and aldosterone-inducing activities. While it has only 40% of the pressor activity of angiotensin II, it retains full aldosterone-producing capability, making it a valuable compound for studying specific aspects of the renin-angiotensin system .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N12O9.C2H4O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;1-2(3)4/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);1H3,(H,3,4)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYUGSNUNZSLJA-BZDVFTEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H70N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100900-06-9
Record name Angiotensin III acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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